Comparative Lipophilicity and Topological Polar Surface Area (TPSA) vs. Unsubstituted and N-Benzyl Analogs
The 2-methyl substitution significantly alters lipophilicity and polar surface area relative to the unsubstituted parent and the N-benzyl analog, key determinants of passive permeability and solubility [1]. The target compound exhibits a computed XLogP3 of 0.2 and TPSA of 20.3 Ų [1], whereas the N-benzyl derivative (2-benzyl-2-azabicyclo[2.2.1]heptan-6-one) is predicted to have a much higher XLogP (estimated >2.5) and similar TPSA . This moderate lipophilicity places the methyl analog in a desirable range for CNS drug candidates (typically XLogP 1-3), offering a balanced profile compared to the overly hydrophilic NH analog or the excessively lipophilic benzyl variant [1].
| Evidence Dimension | Lipophilicity (XLogP3) and Topological Polar Surface Area (TPSA) |
|---|---|
| Target Compound Data | XLogP3: 0.2; TPSA: 20.3 Ų |
| Comparator Or Baseline | Unsubstituted 2-azabicyclo[2.2.1]heptan-6-one (estimated XLogP: ~ -0.5 to 0.0); 2-Benzyl-2-azabicyclo[2.2.1]heptan-6-one (estimated XLogP: >2.5) |
| Quantified Difference | ΔXLogP ≈ +0.7 (vs. NH analog); ΔXLogP ≈ -2.3 (vs. benzyl analog) |
| Conditions | Computed properties via standard molecular property prediction algorithms (source: vendor datasheet) |
Why This Matters
Procurement of the methyl analog ensures a lipophilicity window (XLogP ~0.2) that is typically preferred for balancing solubility and passive permeability in early-stage lead optimization, avoiding the extremes of its unsubstituted or benzyl counterparts.
- [1] Kuujia. 6-methyl-6-aza-bicyclo[2.2.1]heptan-2-one (CAS 50494-49-0). Includes computed properties XLogP3: 0.2, TPSA: 20.3 Ų. Accessed 2026. View Source
